1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide
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Overview
Description
Stetaderm is a rapidly drying, non-sticky, transparent silicone gel formulation used for the treatment of scars. It is designed to soften and flatten scars, relieve itching and discomfort, and reduce redness and discoloration associated with scars. Stetaderm is suitable for use on all types of scars, including those resulting from surgery, trauma, burns, bites, acne, and other skin conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stetaderm is primarily composed of silicone, which is synthesized through the polymerization of siloxanes. The preparation involves the following steps:
Hydrolysis of Chlorosilanes: Chlorosilanes are hydrolyzed to form silanols.
Condensation: Silanols undergo condensation reactions to form siloxane bonds, resulting in the formation of silicone polymers.
Cross-Linking: The silicone polymers are cross-linked to form a gel-like structure.
Industrial Production Methods
In industrial settings, the production of Stetaderm involves the use of specialized equipment to ensure the consistency and quality of the silicone gel. The process includes:
Mixing: The raw materials, including chlorosilanes and catalysts, are mixed in precise proportions.
Polymerization: The mixture is subjected to controlled conditions to facilitate polymerization and cross-linking.
Purification: The resulting silicone gel is purified to remove any impurities.
Packaging: The purified gel is packaged in tubes or containers for distribution.
Chemical Reactions Analysis
Types of Reactions
Stetaderm undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the oxidation of the silicone gel, affecting its properties.
Hydrolysis: In the presence of moisture, the silicone gel can undergo hydrolysis, leading to the breakdown of siloxane bonds.
Cross-Linking: The silicone polymers in Stetaderm can undergo further cross-linking reactions, enhancing the gel’s stability and durability.
Common Reagents and Conditions
Oxidation: Oxygen and other oxidizing agents can induce oxidation reactions.
Hydrolysis: Water or moisture can facilitate hydrolysis reactions.
Cross-Linking: Cross-linking agents, such as platinum-based catalysts, are used to promote cross-linking reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of oxidized silicone compounds.
Hydrolysis: Hydrolysis results in the formation of silanols and other hydrolyzed products.
Cross-Linking: Cross-linking reactions result in the formation of a stable, gel-like silicone network.
Scientific Research Applications
Stetaderm has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of silicone-based materials.
Biology: Employed in studies related to wound healing and scar formation.
Medicine: Utilized in clinical trials to evaluate its efficacy in treating various types of scars.
Industry: Applied in the development of advanced silicone-based products for medical and cosmetic use
Mechanism of Action
Stetaderm exerts its effects through the following mechanisms:
Hydration: The silicone gel forms a protective barrier that hydrates the scar tissue, promoting healing and reducing scar formation.
Collagen Regulation: Stetaderm helps normalize collagen synthesis cycles, leading to the formation of a mature, less visible scar.
Protection: The gel protects the scar from chemical and microbial invasion, reducing the risk of infection and further damage.
Comparison with Similar Compounds
Stetaderm is compared with other similar compounds, such as:
Mederma: Contains onion extract and allantoin, used for scar treatment but has a different formulation and mechanism of action.
Stratamark: A silicone gel specifically designed for the treatment and prevention of stretch marks.
Stratamed: A silicone gel used for faster wound healing and can be applied on fresh incisions and open wounds
Uniqueness
Stetaderm’s unique formulation allows it to be rapidly drying, non-sticky, and transparent, making it suitable for use on all skin areas, including exposed and hairy areas, without the need for shaving. Its ability to form a protective, gas-permeable, and waterproof layer sets it apart from other scar treatment products .
Properties
CAS No. |
110560-22-0 |
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Molecular Formula |
C31H48N2O5 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-methylpropyl N-[6-(3-dodecoxypropylcarbamoyl)-5-hydroxynaphthalen-1-yl]carbamate |
InChI |
InChI=1S/C31H48N2O5/c1-4-5-6-7-8-9-10-11-12-13-21-37-22-15-20-32-30(35)27-19-18-25-26(29(27)34)16-14-17-28(25)33-31(36)38-23-24(2)3/h14,16-19,24,34H,4-13,15,20-23H2,1-3H3,(H,32,35)(H,33,36) |
InChI Key |
RSJZGHMWWMJFSW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCOCCCNC(=O)C1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OCC(C)C)O |
Synonyms |
1-hydroxy-5-(2-methylpropyloxycarbonylamino)-N-(3-dodecyloxypropyl)-2-naphthoamide |
Origin of Product |
United States |
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